6-[1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine-3-carbonitrile
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Overview
Description
The compound contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of applications in medicinal chemistry and as ligands in materials science .
Molecular Structure Analysis
The compound contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms. The 1,3,5-trimethyl substitution indicates that there are three methyl groups attached to the 1, 3, and 5 positions of the pyrazole ring .Chemical Reactions Analysis
Pyrazoles can undergo a variety of chemical reactions, including reactions with electrophiles at the nitrogen atoms or at the carbon between the nitrogens .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. For example, the presence of the pyrazole ring and the nitrile group could influence its polarity and reactivity .Scientific Research Applications
Let’s explore its unique applications:
Medicinal Chemistry and Drug Development
- Anti-inflammatory Agents : The pyrazole ring system is often associated with anti-inflammatory properties. Researchers investigate derivatives of this compound for their potential as anti-inflammatory drugs .
- Anticancer Agents : The unique structure of 6-[1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine-3-carbonitrile may offer opportunities for developing novel anticancer agents. Its bioactivity warrants further exploration .
Materials Science and Coordination Chemistry
- Ligands in Coordination Complexes : The compound’s pyrazole and pyridine moieties can act as ligands in coordination chemistry. Researchers study their coordination behavior with transition metal ions to create functional materials .
- Metal-Organic Frameworks (MOFs) : Incorporating this compound into MOFs could lead to new porous materials with applications in gas storage, catalysis, and drug delivery .
Organic Synthesis and Chemical Reactions
- Building Block for Heterocyclic Compounds : The 1,3,5-trimethylpyrazole core serves as a versatile building block in organic synthesis. Chemists use it to construct various heterocyclic compounds .
- Aldehyde Derivatives : 1,3,5-Trimethyl-1H-pyrazole-4-carboxaldehyde, a derivative of this compound, finds use as an intermediate in organic chemical synthesis .
Biological Studies and Bioactivity
- Enzyme Inhibition : Researchers explore the potential of pyrazole derivatives as enzyme inhibitors. The compound’s unique structure may exhibit inhibitory effects on specific enzymes .
- Bioester Analogues : The 1,3-diazole ring, a bioester of the pyrazole ring, plays a crucial role in natural products like histidine, purine, and histamine. Investigating its bioactivity is essential .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-[1-(1,3,5-trimethylpyrazole-4-carbonyl)-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O/c1-12-18(13(2)23(3)22-12)19(26)25-7-6-15-10-24(11-16(15)25)17-5-4-14(8-20)9-21-17/h4-5,9,15-16H,6-7,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCFOEKKOZFKOFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)N2CCC3C2CN(C3)C4=NC=C(C=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-[1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine-3-carbonitrile |
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